5-Methylcytosine-d4
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Overview
Description
5-Methylcytosine-d4 is a deuterated form of 5-methylcytosine, a methylated derivative of the DNA base cytosine. This compound is used extensively in epigenetic studies to understand DNA methylation patterns and their implications in gene expression and regulation. The deuterium atoms in this compound make it particularly useful in mass spectrometry and other analytical techniques due to its distinct isotopic signature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylcytosine-d4 typically involves the methylation of cytosine followed by the introduction of deuterium atoms. One common method is the methylation of cytosine using methyl iodide in the presence of a base, followed by deuterium exchange reactions to replace hydrogen atoms with deuterium. The reaction conditions often include:
Solvent: Dimethyl sulfoxide (DMSO) or methanol
Base: Sodium hydroxide or potassium carbonate
Temperature: Room temperature to 50°C
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes:
Batch reactors: for controlled reaction conditions
Purification steps: such as recrystallization and chromatography to ensure high purity
Quality control: measures including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm the isotopic composition and structure
Chemical Reactions Analysis
Types of Reactions
5-Methylcytosine-d4 undergoes several types of chemical reactions, including:
Oxidation: Conversion to 5-hydroxymethylcytosine-d4 using oxidizing agents like potassium permanganate
Reduction: Reduction back to cytosine-d4 using reducing agents such as sodium borohydride
Substitution: Halogenation reactions where the methyl group can be substituted with halogens using reagents like bromine or chlorine
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Halogenating Agents: Bromine, chlorine
Major Products
5-Hydroxymethylcytosine-d4: Formed through oxidation
Cytosine-d4: Formed through reduction
Halogenated derivatives: Formed through substitution reactions
Scientific Research Applications
5-Methylcytosine-d4 is widely used in scientific research, particularly in the fields of:
Epigenetics: Studying DNA methylation patterns and their role in gene regulation, genomic imprinting, and X-chromosome inactivation
Cancer Research: Investigating the role of DNA methylation in tumorigenesis and the development of epigenetic therapies
Analytical Chemistry: Serving as an internal standard in mass spectrometry for the quantification of methylated cytosine derivatives
Biology and Medicine: Understanding the mechanisms of DNA methylation in various biological processes and diseases
Mechanism of Action
5-Methylcytosine-d4 exerts its effects through the methylation of cytosine residues in DNA. This methylation is catalyzed by DNA methyltransferases (DNMTs) and plays a crucial role in regulating gene expression. The methyl group added to the fifth carbon of cytosine can inhibit the binding of transcription factors, leading to gene silencing. Additionally, the presence of this compound can affect the chromatin structure and DNA-protein interactions, further influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylcytosine (5hmC): An oxidized derivative of 5-methylcytosine involved in DNA demethylation processes
5-Formylcytosine (5fC): Another oxidized form of 5-methylcytosine, playing a role in active DNA demethylation
5-Carboxylcytosine (5caC): A further oxidized derivative involved in DNA repair and demethylation pathways
Uniqueness
5-Methylcytosine-d4 is unique due to its deuterium atoms, which provide a distinct isotopic signature useful in analytical techniques. This makes it particularly valuable in mass spectrometry for accurate quantification and analysis of methylated cytosine derivatives. Additionally, its role in epigenetic studies highlights its importance in understanding gene regulation and the development of epigenetic therapies.
Properties
Molecular Formula |
C5H7N3O |
---|---|
Molecular Weight |
129.15 g/mol |
IUPAC Name |
6-amino-4-deuterio-5-(trideuteriomethyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C5H7N3O/c1-3-2-7-5(9)8-4(3)6/h2H,1H3,(H3,6,7,8,9)/i1D3,2D |
InChI Key |
LRSASMSXMSNRBT-MZCSYVLQSA-N |
Isomeric SMILES |
[2H]C1=NC(=O)NC(=C1C([2H])([2H])[2H])N |
Canonical SMILES |
CC1=C(NC(=O)N=C1)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.